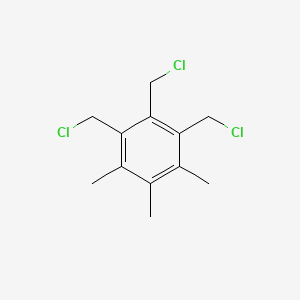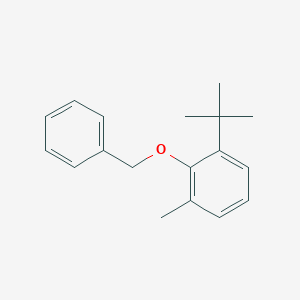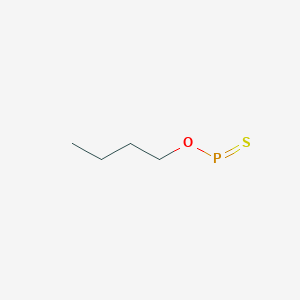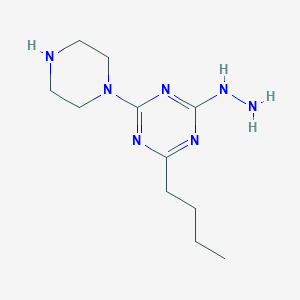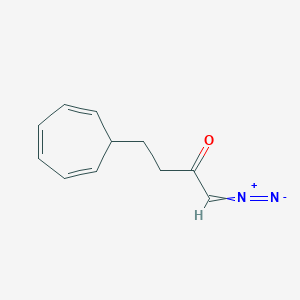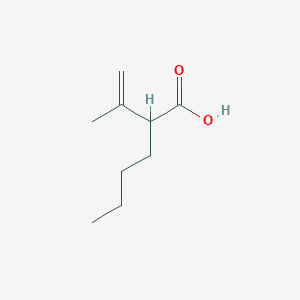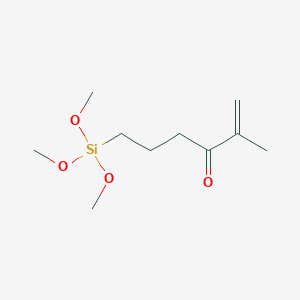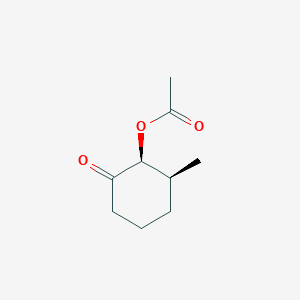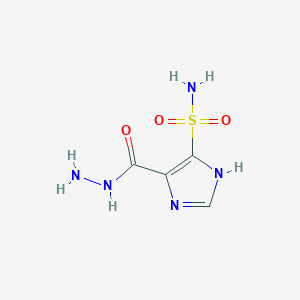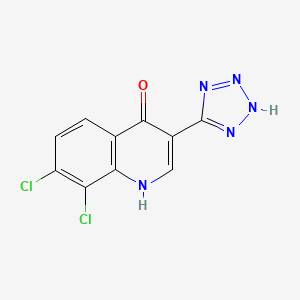
7,8-Dichloro-3-(1,2-dihydro-5H-tetrazol-5-ylidene)quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of dichloro substituents at the 7th and 8th positions, a tetrazole ring at the 3rd position, and a quinolinone core structure. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of Dichloro Substituents: The dichloro substituents can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Tetrazole Ring Formation: The tetrazole ring can be formed through a cycloaddition reaction involving an azide and a nitrile derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of 7,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of quinolinone derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
7,8-Dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloroquinolin-4-one: Lacks the tetrazole ring, making it less versatile in certain applications.
3-(1H-Tetrazol-5-yl)-1H-quinolin-4-one: Lacks the dichloro substituents, which may affect its chemical reactivity and biological activity.
Uniqueness
7,8-Dichloro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to the combination of dichloro substituents and the tetrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61338-60-1 |
|---|---|
Molecular Formula |
C10H5Cl2N5O |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
7,8-dichloro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5Cl2N5O/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)18)10-14-16-17-15-10/h1-3H,(H,13,18)(H,14,15,16,17) |
InChI Key |
ZPPYSNCDIPSIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C3=NNN=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
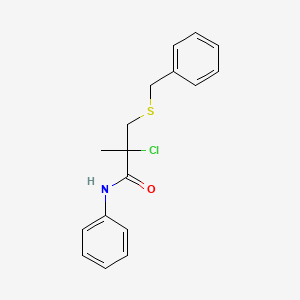

![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
